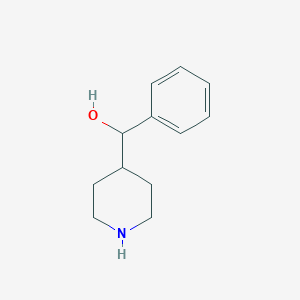
苯基(哌啶-4-基)甲醇
描述
Synthesis Analysis
Phenyl(piperidin-4-yl)methanol and related compounds are synthesized through substitution reactions or condensation processes. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime is obtained by the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with Dichloro-benzenesulfonylchloride, while 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol results from the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride (Karthik et al., 2021); (Benakaprasad et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds, as confirmed by single crystal X-ray diffraction studies, often shows the piperidine ring adopting a chair conformation. The geometry around sulfur atoms, when present, is typically distorted tetrahedral, revealing both inter and intramolecular hydrogen bonds of types O—H···O and C—H···O. These structures are further stabilized by interactions such as C—Cl···π and π···π, as well as quantified by Hirshfeld surface analysis (Karthik et al., 2021).
Chemical Reactions and Properties
Phenyl(piperidin-4-yl)methanol and its derivatives engage in a variety of chemical reactions, reflecting their complex chemical nature. These reactions include substitution and condensation, essential for synthesizing various structurally related compounds. The products are characterized by spectroscopic techniques to confirm their structures.
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability, are determined using techniques like thermogravimetric analysis. For instance, certain derivatives are stable in a wide range of temperatures, from 20-170°C, showcasing their robustness in various conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of these compounds, are thoroughly investigated using spectroscopic methods and theoretical calculations. Density Functional Theory (DFT) calculations, for instance, help in optimizing the structural coordinates and evaluating molecular parameters such as the HOMO-LUMO energy gap. These studies reveal the reactive sites on the molecular surface, providing insights into their chemical behavior (Karthik et al., 2021).
科学研究应用
结构和理论研究
- 结构分析: 对苯基(哌啶-4-基)甲醇衍生物进行了结构特性研究。通过对2,4-二氟苯基(哌啶-4-基)甲酮肟进行取代反应合成的化合物显示了哌啶环的椅状构象和硫原子周围的畸变四面体几何构型。这是通过X射线衍射研究确立的,并得到了理论计算(Karthik et al., 2021)的支持。
医学研究
抗结核活性: 在医学领域,苯基(哌啶-4-基)甲醇衍生物显示出显著的潜力。例如,某些化合物对结核分枝杆菌表现出最小抑制浓度,表明它们作为抗结核药物的有效性(Bisht et al., 2010)。
抗白血病活性: 另一项研究突出了新型4-(3-(哌啶-4-基)丙基)哌啶衍生物的合成。一些合成的化合物对人类白血病细胞显示出抗增殖活性,表明它们在癌症治疗中的潜力(Vinaya et al., 2011)。
化学合成和表征
- 合成技术: 使用各种技术合成了苯基(哌啶-4-基)甲醇及其衍生物,例如二苯基(哌啶-4-基)甲醇与不同磺酰氯的缩合反应。这些过程通常涉及溶剂如二氯甲烷和碱如三乙胺的使用(Girish et al., 2008)。
晶体学
- 晶体结构分析: 几项研究集中于分析苯基(哌啶-4-基)甲醇衍生物的晶体结构。这些研究揭示了哌啶环的构象和其他分子组分的几何排列的详细见解,有助于更深入地了解它们的化学性质(Revathi et al., 2015)。
作用机制
Target of Action
Phenyl(piperidin-4-yl)methanol is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been shown to have activity against different viruses .
Mode of Action
It is known that piperidine derivatives can inhibit certain viruses through specific interactions . For example, 4,4-disubstituted N-benzyl piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that these compounds may affect pathways related to cell proliferation and metastasis.
Pharmacokinetics
It is known that piperidine is a vital fundament in the production of drugs , suggesting that its derivatives may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have been shown to have a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
It is known that the presence of certain groups on the piperidine ring can increase the cytotoxicity of piperidine derivatives , suggesting that the chemical environment can influence the action of these compounds.
安全和危害
未来方向
Piperidines, including Phenyl(piperidin-4-yl)methanol, are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of Phenyl(piperidin-4-yl)methanol against various types of cancers and other diseases .
生化分析
Biochemical Properties
Phenyl(piperidin-4-yl)methanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, Phenyl(piperidin-4-yl)methanol can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in biochemical reactions . Additionally, it has been observed to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of Phenyl(piperidin-4-yl)methanol on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, Phenyl(piperidin-4-yl)methanol can activate certain signaling cascades that lead to changes in gene expression profiles, thereby affecting cellular responses such as proliferation, differentiation, and apoptosis . Moreover, it has been reported to modulate metabolic pathways, resulting in altered levels of key metabolites and changes in cellular energy homeostasis .
Molecular Mechanism
The molecular mechanism of action of Phenyl(piperidin-4-yl)methanol involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Phenyl(piperidin-4-yl)methanol has been shown to bind to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity . Additionally, it can interact with transcription factors, influencing their ability to regulate gene expression and thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl(piperidin-4-yl)methanol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Phenyl(piperidin-4-yl)methanol is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of Phenyl(piperidin-4-yl)methanol vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, Phenyl(piperidin-4-yl)methanol can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function . These threshold effects underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
Phenyl(piperidin-4-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that participate in further biochemical reactions . Additionally, Phenyl(piperidin-4-yl)methanol has been shown to influence metabolic flux, resulting in altered levels of key metabolites and changes in overall metabolic activity .
Transport and Distribution
The transport and distribution of Phenyl(piperidin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its accumulation in specific tissues . Additionally, Phenyl(piperidin-4-yl)methanol can bind to plasma proteins, influencing its distribution and bioavailability within the body .
Subcellular Localization
The subcellular localization of Phenyl(piperidin-4-yl)methanol is a critical factor that influences its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing Phenyl(piperidin-4-yl)methanol to these compartments, where it can exert its biochemical effects .
属性
IUPAC Name |
phenyl(piperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLYYVHAOTWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70320762 | |
| Record name | phenyl(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38081-60-6 | |
| Record name | phenyl(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl-piperidin-4-yl-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



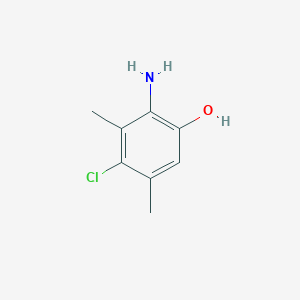

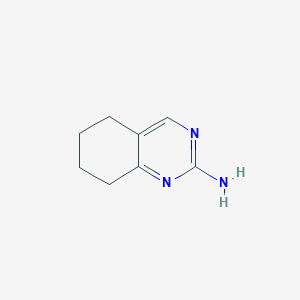
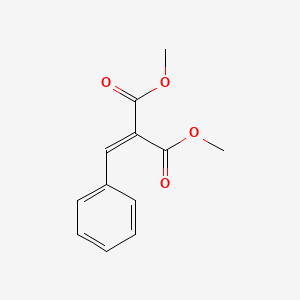
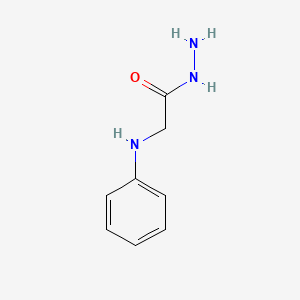
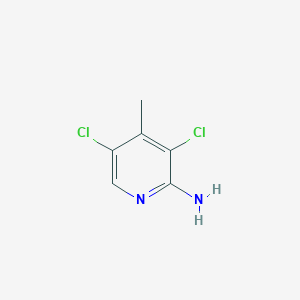
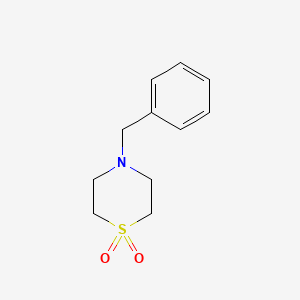
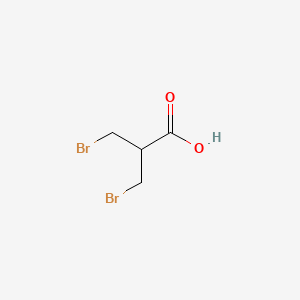
![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)
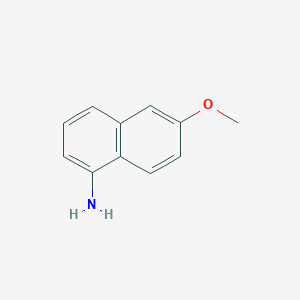
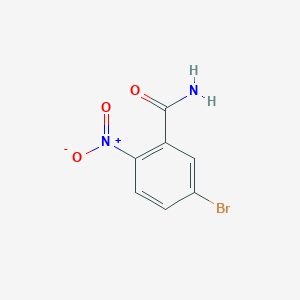
![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)